molecular formula C7H10Br2O4 B2756223 1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate CAS No. 99523-16-7

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate

Cat. No.: B2756223
CAS No.: 99523-16-7
M. Wt: 317.961
InChI Key: NVLKUHRSYHVQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is a high-purity chemical building block intended for research applications. This diester compound features reactive bromine substituents, making it a versatile intermediate in organic synthesis. Its structure suggests potential utility in the construction of complex molecules, particularly in nucleophilic substitution reactions and as a precursor for various carboxylic acid derivatives. Researchers can employ this compound in the development of novel compounds for pharmaceutical research and material science. The geminal disubstitution pattern (bromo and bromomethyl) on the central carbon offers a unique steric and electronic environment for further chemical modifications. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-bromo-2-(bromomethyl)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O4/c1-12-5(10)3-7(9,4-8)6(11)13-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLKUHRSYHVQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CBr)(C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A two-step bromination protocol is employed to synthesize the target compound. The initial step involves radical bromination of dimethyl 2-methylsuccinate to introduce the bromomethyl group, followed by electrophilic bromination at the 2-position.

Step 1: Bromomethyl Group Introduction

Dimethyl 2-methylsuccinate undergoes radical bromination using molecular bromine ($$ \text{Br}2 $$) in carbon tetrachloride ($$ \text{CCl}4 $$) under reflux conditions. Dibenzoyl peroxide ($$ \text{(PhCOO)}2 $$) serves as the radical initiator, facilitating hydrogen abstraction from the methyl group adjacent to the ester carbonyl. This generates a carbon-centered radical, which reacts with $$ \text{Br}2 $$ to yield dimethyl 2-(bromomethyl)succinate (Figure 1).

Reaction Conditions

  • Substrate: Dimethyl 2-methylsuccinate
  • Brominating agent: $$ \text{Br}_2 $$ (1.0 equiv)
  • Solvent: $$ \text{CCl}_4 $$
  • Catalyst: Dibenzoyl peroxide (1 mol%)
  • Temperature: Reflux (~76°C)
  • Yield: 89%

Step 2: Electrophilic Bromination at the 2-Position

The intermediate dimethyl 2-(bromomethyl)succinate is further brominated at the 2-position using $$ \text{Br}2 $$ in the presence of a Lewis acid catalyst, such as ferric chloride ($$ \text{FeCl}3 $$). The electron-withdrawing ester groups activate the adjacent carbon for electrophilic attack, enabling selective bromination (Figure 2).

Reaction Conditions

  • Substrate: Dimethyl 2-(bromomethyl)succinate
  • Brominating agent: $$ \text{Br}_2 $$ (1.2 equiv)
  • Catalyst: $$ \text{FeCl}_3 $$ (5 mol%)
  • Solvent: $$ \text{CHCl}_3 $$
  • Temperature: 25°C
  • Yield: 76%

One-Pot Tandem Bromination of Dimethyl Succinate

Direct Geminal Dibromination

In this method, dimethyl succinate is subjected to excess $$ \text{Br}2 $$ (2.2 equiv) in a fluorous multiphase system. The slow diffusion of $$ \text{Br}2 $$ through the fluorous phase moderates the reaction, enabling sequential radical and electrophilic bromination at the 2-position. The geminal dibromination proceeds without requiring isolation of intermediates.

Reaction Conditions

  • Substrate: Dimethyl succinate
  • Brominating agent: $$ \text{Br}_2 $$ (2.2 equiv)
  • Solvent: Fluorous phase (e.g., perfluorohexane)
  • Temperature: 50°C
  • Yield: 68%

Bromination of Unsaturated Succinate Derivatives

Dibromination of Dimethyl Itaconate

Dimethyl itaconate (dimethyl 2-methylenesuccinate) undergoes anti-addition of $$ \text{Br}2 $$ across the double bond, yielding a vicinal dibromide. Subsequent radical bromination of the methyl group with $$ \text{Br}2 $$/dibenzoyl peroxide introduces the bromomethyl group (Figure 3).

Reaction Conditions

  • Substrate: Dimethyl itaconate
  • Brominating agent: $$ \text{Br}_2 $$ (2.0 equiv)
  • Solvent: $$ \text{CCl}_4 $$
  • Catalyst: Dibenzoyl peroxide
  • Temperature: Reflux
  • Yield: 72%

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Polar aprotic solvents like $$ \text{DMF} $$ or $$ \text{DMSO} $$ enhance electrophilic bromination by stabilizing charged intermediates, while nonpolar solvents (e.g., $$ \text{CCl}4 $$) favor radical pathways. The choice of catalyst (e.g., $$ \text{FeCl}3 $$ vs. $$ \text{AlCl}3 $$) influences regioselectivity, with $$ \text{FeCl}3 $$ providing higher yields for geminal dibromination.

Side Reactions and Byproducts

Competing reactions include over-bromination (yielding tetrabrominated products) and allylic bromination in unsaturated precursors. Using stoichiometric $$ \text{Br}_2 $$ and low temperatures minimizes these side reactions.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Radical + Electrophilic (Two-Step) $$ \text{Br}2 $$, $$ \text{CCl}4 $$, reflux 76% High selectivity, scalable Requires intermediate isolation
One-Pot Tandem Bromination Fluorous phase, $$ \text{Br}_2 $$, 50°C 68% No intermediate steps Moderate yield, specialized solvent
Dibromination of Itaconate $$ \text{Br}2 $$, $$ \text{CCl}4 $$, reflux 72% Utilizes unsaturated precursors Forms vicinal dibromide initially

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate features a distinctive structure characterized by multiple bromine substituents and ester functionalities. This structural configuration contributes to its reactivity and versatility in synthetic chemistry.

Applications in Organic Synthesis

1. Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. Its bromine atoms make it a suitable precursor for further functionalization, enabling the synthesis of various complex molecules, particularly in the pharmaceutical industry.

2. Cross-Coupling Reactions

This compound is utilized in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are pivotal in the development of new materials and drugs. The compound's ability to participate in such reactions enhances its value in synthetic organic chemistry.

Biological Applications

1. Anticancer Research

Recent studies have explored the anticancer potential of compounds similar to this compound. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
  • Reactive Oxygen Species Induction : Increased levels of reactive oxygen species can lead to oxidative stress, contributing to cancer cell death.

Case Study: Anticancer Efficacy
A study demonstrated that treatment with brominated analogs resulted in significant cytotoxic effects against breast cancer cell lines, highlighting their potential as therapeutic agents.

Table: Summary of Applications

Application TypeDescriptionReferences
Organic SynthesisBuilding block for complex molecules; versatile precursor for functionalization
Cross-Coupling ReactionsUsed in palladium-catalyzed reactions to form carbon-carbon bonds
Anticancer ResearchInduces apoptosis; causes cell cycle arrest; increases reactive oxygen species

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-bromo-2-(bromomethyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dimethyl 2-(4-bromophenyl)butanedioate

  • Formula : C₁₂H₁₃BrO₄
  • Structure : Features a bromophenyl group at the 2-position instead of bromo-bromomethyl substituents.
  • Key Differences :
    • The aromatic bromophenyl group enhances stability due to resonance effects, whereas the aliphatic bromo-bromomethyl groups in the target compound increase electrophilicity and susceptibility to nucleophilic substitution.
    • Applications: Bromophenyl derivatives are often intermediates in pharmaceuticals or agrochemicals , while bromomethyl-bromo aliphatic esters may serve as alkylating agents or crosslinkers.

2-Bromomethyl-terephthalic Acid Dimethyl Ester

  • Formula : C₁₁H₁₁BrO₄
  • Structure : Aromatic terephthalate ester with a bromomethyl group on the benzene ring.
  • Key Differences :
    • Substitution Pattern : Bromine is on an aromatic ring vs. the aliphatic chain in the target compound.
    • Physical Properties : Predicted density (1.474 g/cm³) and boiling point (381.4°C) are higher than typical aliphatic esters due to aromatic rigidity.
    • Reactivity : Aromatic bromomethyl groups undergo slower nucleophilic substitution compared to aliphatic analogs, which react more readily under mild conditions.

Dimethyl Butanedioate (Methyl Succinate)

  • Formula : C₆H₁₀O₄
  • Structure: Non-brominated succinate ester.
  • Key Differences :
    • Bromination Impact : The absence of bromine reduces molecular weight (146.14 g/mol vs. ~287–300+ g/mol for brominated analogs) and reactivity.
    • Applications : Used as solvents or plasticizers , whereas brominated esters are specialized in synthetic chemistry (e.g., introducing bromine into target molecules).

Comparative Data Table

Compound Name Formula Molecular Weight Substituents Key Properties/Applications
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate C₈H₁₀Br₂O₄* ~322.0* Bromo, bromomethyl (aliphatic) High reactivity for alkylation
1,4-Dimethyl 2-(4-bromophenyl)butanedioate C₁₂H₁₃BrO₄ 301.14 4-bromophenyl (aromatic) Pharmaceutical intermediates
2-Bromomethyl-terephthalic acid dimethyl ester C₁₁H₁₁BrO₄ 287.11 Bromomethyl (aromatic) High boiling point (381.4°C predicted)
Dimethyl butanedioate C₆H₁₀O₄ 146.14 None (non-brominated) Solvent, plasticizer

Biological Activity

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a diester functional group. The molecular formula is C10_{10}H12_{12}Br2_{2}O4_{4}, indicating a complex structure that may contribute to its biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can inhibit the growth of various bacterial strains. A broth microdilution assay demonstrated that derivatives of similar structures had minimum inhibitory concentrations (MICs) against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections .

Table 1: Antimicrobial Activity of Related Brominated Compounds

Compound NameMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Compound A16Escherichia coli
Compound B32Pseudomonas aeruginosa

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar brominated compounds have shown to inhibit the expression of inflammatory mediators in vitro. For example, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives were found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study: Inhibition of Inflammatory Mediators
In a controlled study using rat mast cell lines, it was observed that specific derivatives significantly suppressed COX-2 activity and mRNA expression at concentrations as low as 500 µM. This suggests a potential therapeutic application in managing inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:

  • NF-κB Pathway : Studies indicate that brominated compounds can inhibit NF-κB activation, leading to reduced transcription of pro-inflammatory genes.
  • TRPV Channels : Some derivatives have been shown to act on transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of brominated compounds. Research indicates that the positioning of bromine atoms significantly affects the potency and selectivity of these compounds towards specific biological targets. For instance, substitution patterns on the aromatic ring can lead to substantial variations in activity levels .

Table 2: Structure-Activity Relationships of Brominated Compounds

Substituent PositionActivity ChangeRemarks
OrthoMinor decreaseBetter tolerated
MetaSignificant lossDetrimental for activity
ParaModerate lossAcceptable for further study

Q & A

Basic: What are the critical safety protocols for handling 1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure.
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or bromine loss.
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents.

Advanced : How to design experiments to assess its thermal stability and decomposition pathways?

  • Use accelerated stability studies (40–60°C, 75% RH) with HPLC-UV/MS monitoring. Compare degradation products (e.g., succinate derivatives) against synthetic standards.
  • Employ thermogravimetric analysis (TGA) to identify decomposition thresholds and FTIR to track functional group changes.

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:

  • Core Route : Bromination of 1,4-dimethyl butanedioate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light. Optimize solvent (e.g., CCl₄) and stoichiometry (2.2 eq Br) to minimize di-brominated byproducts.
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate the product. Confirm purity via melting point and NMR .

Advanced : How to resolve regioselectivity challenges during bromination?

  • Conduct DFT calculations to model transition states and predict substituent effects. Validate with X-ray crystallography to confirm substitution patterns.

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. Key signals: ester carbonyls (~170 ppm), brominated carbons (δ 40–60 ppm).
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and bromine isotope patterns.
  • Purity : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced : How to differentiate stereoisomers or detect trace impurities?

  • Use chiral HPLC columns (e.g., Chiralpak IA) with polar solvents.
  • Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Basic: How to design toxicological studies for this compound given limited existing data?

Methodological Answer:

  • In Vitro Screening :
    • Cytotoxicity : MTT assay on human keratinocytes (HaCaT) at 0.1–100 µM.
    • Genotoxicity : Ames test (TA98/TA100 strains) with metabolic activation (S9 fraction).
  • In Vivo : Acute toxicity in zebrafish embryos (LC₅₀ determination) .

Advanced : How to assess long-term sensitization potential?

  • Use local lymph node assay (LLNA) in mice, measuring lymphocyte proliferation after epidermal exposure. Compare results to methyldibromo glutaronitrile (MDBGN) sensitization thresholds .

Advanced: How to resolve contradictions in reported reactivity or stability data?

Methodological Answer:

  • Controlled Replication : Repeat experiments under inert atmospheres (e.g., argon) to exclude oxidation/hydrolysis artifacts.
  • Degradation Profiling : Use LC-MS to identify byproducts (e.g., debrominated esters or succinic acid derivatives). Cross-reference with synthetic standards .

Basic: What are its applications as a synthetic intermediate in pharmaceutical research?

Methodological Answer:

  • Alkylating Agent : Used to introduce bromomethyl groups into nucleophiles (e.g., amines, thiols) for prodrug synthesis.
  • Crosslinking : Potential monomer for biodegradable polymers (e.g., pH-sensitive hydrogels) .

Advanced : How to optimize its use in multi-step cascades (e.g., tandem bromination-cyclization)?

  • Screen catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings post-bromination. Monitor intermediates via in-situ IR.

Advanced: What mechanistic insights explain the reactivity of its bromine substituents?

Methodological Answer:

  • SN2 vs Radical Pathways : Use radical traps (e.g., TEMPO) to distinguish mechanisms. Kinetic studies (variable-temperature NMR) to assess activation energy.
  • Computational Modeling : Gaussian calculations to map electrostatic potential surfaces and nucleophilic attack sites.

Basic: How to ensure compound stability during storage and experiments?

Methodological Answer:

  • Storage : Desiccate at –20°C with molecular sieves. Avoid light (amber vials).
  • Stability Monitoring : Monthly HPLC checks for debromination or ester hydrolysis .

Advanced: How to navigate regulatory constraints for its use in EU-based research?

Methodological Answer:

  • Compliance Check : Cross-reference with EU Cosmetic Directive Annex II (banned substances). Document non-cosmetic applications (e.g., lab intermediates) .
  • Alternatives : Develop greener bromination methods (e.g., electrochemical) to reduce hazardous waste.

Advanced: How to apply design-of-experiments (DOE) to optimize synthesis yield?

Methodological Answer:

  • Parameters : Temperature (20–60°C), NBS equivalence (1.5–2.5 eq), reaction time (2–24 hrs).
  • Response Surface Modeling : Use Minitab or JMP to identify optimal conditions. Confirm with triplicate runs.

Basic: What ethical considerations apply when handling this compound?

Methodological Answer:

  • Institutional Approvals : Submit lab protocols to biosafety committees. Include waste disposal plans for brominated organics.
  • Training : Mandatory PPE and spill-response drills for all personnel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.